molecular formula C6H15N3 B177865 1,1,2,3,3-pentamethylguanidine CAS No. 13439-84-4

1,1,2,3,3-pentamethylguanidine

Cat. No. B177865
M. Wt: 129.2 g/mol
InChI Key: ISNICOKBNZOJQG-UHFFFAOYSA-N
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Patent
US08492049B2

Procedure details

Tetramethlguanidine functionalized perfluorinated polymers were further treated with dimethyl sulfate (DMS) in DMF at 90° C. for 24 hr. Pentamethylguanidine functionalized perfluorinated polymer was obtained. Guanidine functionalized perfluorinated polymers was further treated with 1 M NaOH followed by washing with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
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0 (± 1) mol
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solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[C:3](=[NH:7])[N:4]([CH3:6])[CH3:5].S(OC)(O[CH3:13])(=O)=O>CN(C=O)C>[CH3:1][N:2]([CH3:8])[C:3](=[N:7][CH3:13])[N:4]([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(N(C)C)=N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(N(C)C)=NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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